molecular formula C8H12ClN3O2 B13625233 Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate

Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate

Cat. No.: B13625233
M. Wt: 217.65 g/mol
InChI Key: DQXDBJVDWLYSJV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate is a heterocyclic compound featuring a pyrazole ring substituted with an amino (-NH₂) group at position 3 and a chlorine atom at position 2.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

ethyl 2-(3-amino-4-chloropyrazol-1-yl)propanoate

InChI

InChI=1S/C8H12ClN3O2/c1-3-14-8(13)5(2)12-4-6(9)7(10)11-12/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

DQXDBJVDWLYSJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C=C(C(=N1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-4-chloropyrazole with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the bromoacetate, leading to the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Heterocyclic Modifications

Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (11b)
  • Structure: Combines a pyrazole ring (substituted with 5-amino-3-hydroxy groups) fused to a pyran ring.
  • Key Differences: The pyrazole in 11b lacks the 4-chloro substituent present in the target compound.
  • Synthesis: Prepared via refluxing with ethyl cyanoacetate, suggesting similar pathways could apply to the target compound .
Ethyl 2-(4-((6-Chloro-2-Benzoxazolyl)Oxy)Phenoxy)Propanoate (Pyraflufen-Ethyl)
  • Structure: Propanoate ester linked to a benzoxazole-phenoxy group.
  • Key Differences: The benzoxazole and phenoxy substituents confer herbicidal activity, unlike the pyrazole core of the target compound. The absence of an amino group reduces nucleophilic reactivity compared to the target compound.
  • Applications : Used as a post-emergence herbicide, highlighting how substituents dictate agrochemical functionality .

Chlorinated Pyrazole Analogs in Pharmaceuticals

Telotristat Ethiprate (Patent Example)
  • Structure : Contains a 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl group linked to a trifluoroethoxy-pyrimidine system.
  • Key Differences :
    • The chlorine substituent is on a phenyl ring rather than a pyrazole, altering electronic effects and steric bulk.
    • The trifluoroethoxy group enhances metabolic stability, a feature absent in the target compound.
  • Applications: Used in solid dosage forms for treating carcinoid syndrome, emphasizing the role of chlorine in enhancing drug stability under storage conditions .

Propanoate Esters with Varied Heterocyclic Systems

Ethyl 2-(2-(4-Fluorophenyl)Hydrazono)Propanoate (23)
  • Structure: Propanoate ester conjugated to a hydrazone group.
  • Key Differences: The hydrazone moiety enables quantitative conversion from pyruvate, a feature relevant to analytical quantification methods (e.g., NMR with ethyl viologen as an internal standard). Lacks the pyrazole ring, limiting direct comparison but illustrating the versatility of propanoate esters in derivatization strategies .

Data Tables: Structural and Functional Comparisons

Table 2: NMR Chemical Shifts for Analytical Comparison

Compound Key NMR Signals (δ, ppm) Methodological Notes Reference
Ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate 1.91 (s, 3H, CH₃) Quantified via ethyl viologen calibration
Telotristat Ethiprate Not provided Stability tested under 40°C/75% RH

Research Findings and Implications

  • Stability : Chlorine substituents (e.g., in Telotristat Ethiprate) improve resistance to degradation under humid conditions, suggesting the 4-chloro group in the target compound may similarly enhance stability .
  • Reactivity: The 3-amino group in the target compound could facilitate nucleophilic reactions or metal coordination, unlike non-amino analogs like pyraflufen-ethyl .
  • Analytical Challenges : Quantifying such compounds via NMR may require derivatization (e.g., hydrazone formation) or internal standards (e.g., ethyl viologen) to avoid signal overlap .

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